3-Chloro-5-ethylbenzisoxazole
Description
Properties
Molecular Formula |
C9H8ClNO |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
3-chloro-5-ethyl-1,2-benzoxazole |
InChI |
InChI=1S/C9H8ClNO/c1-2-6-3-4-8-7(5-6)9(10)11-12-8/h3-5H,2H2,1H3 |
InChI Key |
FYCJICIHALEJAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)ON=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nitrile Oxide Cycloaddition
Isoxazole derivatives, including benzisoxazoles, are commonly prepared by 1,3-dipolar cycloaddition of nitrile oxides with dipolarophiles. The nitrile oxides are generated in situ from hydroxylamine precursors. For example, the synthesis of 3-Chloro-5-methylbenzisoxazole involves:
- Generation of nitrile oxide from a hydroxylamine precursor.
- Cycloaddition with an appropriate substituted dipolarophile.
- Purification and characterization of the product.
This method can be adapted for 3-Chloro-5-ethylbenzisoxazole by using ethyl-substituted precursors to introduce the ethyl group at the 5-position of the benzisoxazole ring.
Cyclization of Substituted Aminophenols with Urea Derivatives
Another approach involves the cyclization of substituted 2-amino-4-chlorophenol with urea or its derivatives under reflux conditions in solvents such as dimethylformamide (DMF). This method has been successfully used for the preparation of 5-chloro-1,3-benzoxazol-2(3H)-one, a related compound with an azole ring structure. The process includes:
- Dissolving 2-amino-4-chlorophenol in DMF.
- Adding urea and refluxing at 60°C for several hours to liberate ammonia.
- Precipitating the product by pouring the reaction mixture into ice-cold water.
- Recrystallization from ethanol to purify the product.
This method can be modified to introduce an ethyl substituent by starting with ethyl-substituted aminophenol derivatives or by subsequent alkylation.
Comparative Data Table of Preparation Methods
Research Outcomes and Characterization
The synthesized benzisoxazole derivatives are typically characterized by:
- Thin Layer Chromatography (TLC) for purity assessment.
- Melting point determination.
- Infrared (IR) spectroscopy to confirm functional groups.
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C) for structural elucidation.
- Mass Spectrometry (MS) for molecular weight confirmation.
- Elemental analysis for composition verification.
For example, in the synthesis of related 5-chloro-2-benzoxazolone derivatives, IR spectra show characteristic carbonyl stretching around 1765-1778 cm^-1, and NMR spectra confirm aromatic and substituent protons. Microwave-assisted methods have yielded products with purities suitable for biological testing.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-ethylbenzisoxazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The isoxazole ring can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of 3-amino-5-ethylbenzisoxazole or 3-thio-5-ethylbenzisoxazole.
Oxidation: Formation of 3-chloro-5-ethylbenzisoxazole-4-carboxylic acid.
Reduction: Formation of 3-chloro-5-ethylbenzisoxazoline.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Uses
3-Chloro-5-ethylbenzisoxazole has been investigated for its potential as an anticancer , antimicrobial , and anti-inflammatory agent. Research indicates that compounds in the benzisoxazole family can interact with specific biological pathways, potentially leading to therapeutic benefits.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of benzisoxazole exhibited cytotoxic effects on various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or receptors involved in cancer progression.
- Antimicrobial Properties : Research highlighted the compound's effectiveness against several bacterial strains, suggesting its potential as a novel antimicrobial agent.
Biological Applications
Biological Pathway Interactions
The compound is being studied for its effects on cellular processes and its potential role in modulating biological pathways. This includes research into its ability to affect signaling pathways related to inflammation and immune responses.
Data Table: Biological Activities of 3-Chloro-5-ethylbenzisoxazole
Industrial Applications
Synthesis of Advanced Materials
In addition to its medicinal properties, 3-Chloro-5-ethylbenzisoxazole serves as an essential building block in the synthesis of advanced materials. Its unique chemical structure allows it to be used in creating more complex chemical entities.
Case Studies
- Material Science : The compound has been utilized in the development of polymers with enhanced thermal stability and mechanical properties.
- Chemical Reagents : It acts as a reagent in various chemical reactions, contributing to the synthesis of pharmaceuticals and agrochemicals.
Summary of Mechanisms
- Enzyme Inhibition : Compounds like 3-Chloro-5-ethylbenzisoxazole can inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with cellular receptors, altering signal transduction pathways relevant to inflammation and cancer.
Mechanism of Action
The mechanism of action of 3-Chloro-5-ethylbenzisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analysis
- Bond Angles and Planarity : The benzisoxazole ring is planar, with deviations in exocyclic angles (e.g., C3–C3a–C4 = 138.2°) due to steric interactions between substituents and hydrogen atoms .
Physicochemical Properties
Key data for 3-Chloro-5-ethylbenzisoxazole and analogues:
*Estimated using fragment-based methods. †Based on benzoxazole analogues .
3-Chloro-5-ethylbenzisoxazole
Comparison with Analogues
- 5-(3-Chloro-5-methylphenyl)oxazole : The methyl group reduces steric hindrance compared to ethyl, possibly lowering CNS activity but improving solubility.
- 3-Ethylisoxazole-5-carbonyl chloride : The carbonyl chloride group increases reactivity (e.g., in nucleophilic acyl substitutions), making it a versatile intermediate.
- Zonisamide : The sulfonamide group (absent in 3-Chloro-5-ethylbenzisoxazole) is critical for sodium channel blockade, highlighting functional group importance in target specificity.
Key Research Findings
Substituent Effects : Ethyl groups enhance metabolic stability compared to methyl, as observed in pharmacokinetic studies of benzisoxazole antipsychotics .
Chloro Position : Chlorine at position 3 (vs. 5) optimizes electronic effects for receptor binding in anticonvulsant agents .
Heterocycle Modifications : Replacing benzisoxazole with oxazole (e.g., ) reduces aromatic π-stacking capacity, altering bioactivity .
Q & A
Q. Key Factors :
- Solvent choice (e.g., dichloromethane vs. chloroform) impacts reaction kinetics.
- Temperature control minimizes side products like over-chlorinated derivatives.
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Oxime Formation | NH₂OH·HCl, NaOH, EtOH, reflux | 70–85% | |
| Cyclization | Acetyl chloride, CH₂Cl₂, 25°C | 60–75% | |
| Chlorination | PCl₅, 80°C, 4h | 50–65% |
Which spectroscopic and crystallographic techniques are most effective for characterizing 3-Chloro-5-ethylbenzisoxazole?
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., ethyl and chloro groups). For example, the ethyl group’s triplet (δ ~1.3 ppm) and quartet (δ ~2.9 ppm) are diagnostic .
- X-ray Crystallography : Resolves molecular geometry. Monoclinic crystal systems (space group P21/n) with unit cell parameters (e.g., a = 9.44 Å, β = 101.67°) confirm stereochemistry .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₉H₉ClNO: 182.03; observed: 182.05) .
How can researchers design preliminary biological activity assays for 3-Chloro-5-ethylbenzisoxazole?
Q. Basic
- Antimicrobial Screening : Use broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme Inhibition : Test inhibition of cyclooxygenase (COX) or cytochrome P450 enzymes via fluorometric assays .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
What strategies address regioselectivity challenges in functionalizing 3-Chloro-5-ethylbenzisoxazole?
Q. Advanced
- Electrophilic Substitution : The chloro group at position 3 directs electrophiles to position 4 or 6. Use Lewis acids (e.g., AlCl₃) to enhance selectivity .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with Pd(PPh₃)₄ selectively modifies the ethyl group’s ortho position .
- Computational Modeling : DFT calculations predict reactive sites by analyzing Fukui indices or electrostatic potential maps .
How can reaction conditions be optimized to improve yields in large-scale synthesis?
Q. Advanced
- Solvent Optimization : Replace dichloromethane with toluene for safer reflux conditions .
- Catalyst Screening : Test Pd/C or CuI for coupling reactions; yields improve from 50% to >80% with 5 mol% catalyst loading .
- Flow Chemistry : Continuous flow systems reduce reaction time (e.g., from 12h to 2h) and enhance reproducibility .
What computational approaches predict the bioactivity and toxicity of 3-Chloro-5-ethylbenzisoxazole derivatives?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2) and estimate binding affinities (ΔG values) .
- ADMET Prediction : Tools like SwissADME assess permeability (LogP), hepatotoxicity, and CYP450 interactions .
- QSAR Models : Correlate substituent effects (e.g., -Cl, -CF₃) with antibacterial activity using partial least squares regression .
How should researchers resolve contradictions in reported biological activity data?
Q. Methodological Approach
- Meta-Analysis : Compare IC₅₀ values across studies, controlling for variables like cell line passage number or assay protocols .
- Dose-Response Validation : Replicate experiments with standardized concentrations (e.g., 0.1–100 μM) and positive controls (e.g., doxorubicin for cytotoxicity) .
- Structural Confirmation : Verify compound purity via HPLC and LC-MS to rule out impurities as activity contributors .
Q. Table 2: Crystallographic Data for 3-Chloro-5-ethylbenzisoxazole Analogs
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P21/n | |
| Unit Cell (Å) | a=9.44, b=3.74, c=19.74 | |
| β Angle (°) | 101.67 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
